![molecular formula C16H14BrN3 B2547176 2-[(3-amino-1H-isoindol-2-ium-2-yl)methyl]benzonitrile;bromide CAS No. 1106880-65-2](/img/structure/B2547176.png)
2-[(3-amino-1H-isoindol-2-ium-2-yl)methyl]benzonitrile;bromide
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Description
2-[(3-amino-1H-isoindol-2-ium-2-yl)methyl]benzonitrile;bromide is a compound that has been widely studied for its potential applications in scientific research. This compound is a member of the isoindoline family and has been shown to have various biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of Thienopyrimidoisoindolones : The reaction of 2-(bromomethyl)benzonitrile with methyl 3-aminothiophene-2-carboxylate results in tautomeric thienopyrimidoisoindolones, demonstrating the reactivity of similar benzonitrile compounds in synthesis processes (Kysil et al., 2008).
- Formation of 4-Amino-1,2-dihydro-3-quinolinecarboxylates : The treatment of 2-(methylamino)benzonitrile with magnesium bis(diisopropylamide) and α,β-unsaturated carboxylic acid esters led to the sequential conjugate addition and enolate–nitrile coupling, forming 4-amino-1,2-dihydro-3-quinolinecarboxylates (Kobayashi et al., 1997).
Antimicrobial and Anticancer Activities
- Antimicrobial Activity : The synthesis and reactions of similar benzonitrile derivatives, such as 2-amino-2-arylazoindole hydrochlorides, have been explored for antimicrobial activities, indicating potential applications in medical research (Portnov et al., 1990).
- Anticancer Assessment : Some 2-amino-3-cyanopyridine derivatives, related in structure to the compound , have been synthesized and assessed for their anticancer properties, suggesting possible applications in cancer research (Mansour et al., 2021).
Photochemical Applications
- High Singlet Oxygen Quantum Yield : Research on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, including compounds with a benzonitrile component, indicated high singlet oxygen quantum yield, relevant for photodynamic therapy in cancer treatment (Pişkin et al., 2020).
Environmental Considerations
- Microbial Degradation of Benzonitrile Herbicides : Studies on the microbial degradation of benzonitrile herbicides, such as dichlobenil, bromoxynil, and ioxynil, have been conducted, highlighting the environmental impact and biodegradation pathways of benzonitrile derivatives (Holtze et al., 2008).
properties
IUPAC Name |
2-[(3-amino-1H-isoindol-2-ium-2-yl)methyl]benzonitrile;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3.BrH/c17-9-12-5-1-2-6-13(12)10-19-11-14-7-3-4-8-15(14)16(19)18;/h1-8,18H,10-11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVJYXQCPMTMEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=[N+]1CC3=CC=CC=C3C#N)N.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-2-(2-cyanobenzyl)-1H-isoindol-2-ium bromide |
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